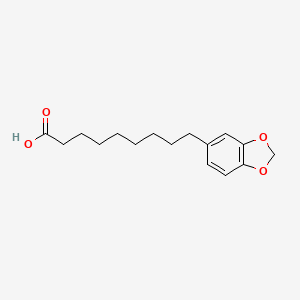
1,3-Benzodioxole-5-nonanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole-5-nonanoic acid is an organic compound with the molecular formula C16H22O4 It is a derivative of benzodioxole, a heterocyclic compound containing a methylenedioxy functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole-5-nonanoic acid can be synthesized through a series of chemical reactions involving the acylation of 1,3-benzodioxole. One common method involves the use of catechol and disubstituted halomethanes to form the benzodioxole ring . The acylation reaction can be carried out under flow conditions using a recyclable heterogeneous acidic catalyst . The reaction conditions typically involve a molar ratio of catechol to aldehydes or ketones of 1:1.4, with a catalyst amount of 3.5 g/l mol catechol and a reaction time of 5 hours .
Industrial Production Methods
Industrial production of this compound may involve continuous acylation processes to ensure high yield and selectivity. The use of flow reactors and recyclable catalysts can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodioxole-5-nonanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1,3-Benzodioxole-5-nonanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-benzodioxole-5-nonanoic acid involves its interaction with specific molecular targets and pathways. For example, as an auxin receptor agonist, it binds to the TIR1 receptor, enhancing root-related signaling responses in plants . In medicinal applications, its derivatives inhibit cyclooxygenase (COX) enzymes, reducing inflammation and exhibiting cytotoxic effects on cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole: A simpler derivative with similar structural features but different functional groups.
1,3-Benzodioxole-5-carboxylic acid: Another derivative with a carboxylic acid group at the 5-position.
Benzo[d][1,3]dioxole substituted organo selenium compounds: These compounds incorporate the benzodioxole subunit and have shown potential in various biological applications.
Uniqueness
1,3-Benzodioxole-5-nonanoic acid is unique due to its specific nonanoic acid side chain, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzodioxole derivatives and contributes to its specific applications in scientific research and industry .
Propriétés
Numéro CAS |
834900-22-0 |
|---|---|
Formule moléculaire |
C16H22O4 |
Poids moléculaire |
278.34 g/mol |
Nom IUPAC |
9-(1,3-benzodioxol-5-yl)nonanoic acid |
InChI |
InChI=1S/C16H22O4/c17-16(18)8-6-4-2-1-3-5-7-13-9-10-14-15(11-13)20-12-19-14/h9-11H,1-8,12H2,(H,17,18) |
Clé InChI |
ANLJDENCJSOZMI-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)CCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















